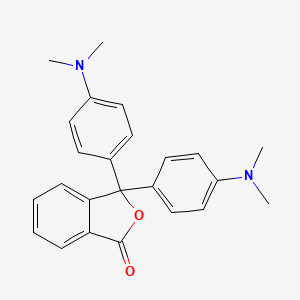
3,3-Bis(4-(dimethylamino)phenyl)phthalide
Cat. No. B3053373
Key on ui cas rn:
5339-80-0
M. Wt: 372.5 g/mol
InChI Key: QUINKWASVQHVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04322471
Procedure details


3,3-Bis-(p-dimethylaminophenyl)phthalide, 3,3-bis-(p-dimethylaminophenyl)-6-dimethylaminophthalide, 3,3-bis-(p-dimethylaminophenyl)-6-diethylaminophthalide, 3,3-bis-(p-dimethylaminophenyl)-6-methoxyphthalide, 4-hydroxy-4'-dimethylaminotriphenylmethane lactone and 4,4'-bis-dihydroxy-3,3'-bis-diaminotriphenylmethane lactone.

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
3,3-bis-(p-dimethylaminophenyl)-6-diethylaminophthalide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
3,3-bis-(p-dimethylaminophenyl)-6-methoxyphthalide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
4-hydroxy-4'-dimethylaminotriphenylmethane lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
4,4'-bis-dihydroxy-3,3'-bis-diaminotriphenylmethane lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Name
Identifiers


|
REACTION_CXSMILES
|
CN(C)[C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:19]3[CH:24]=[CH:23][C:22](N(C)C)=[CH:21][CH:20]=3)[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)C(=O)O2)=[CH:5][CH:4]=1.CN(C)C1C=CC(C2(C3C=CC(N(C)C)=CC=3)C3C(=CC(N(C)C)=CC=3)C(=O)O2)=CC=1.CN(C)C1C=CC(C2(C3C=CC(N(C)C)=CC=3)C3C(=CC(N(CC)CC)=CC=3)C(=O)O2)=CC=1.CN(C)C1C=CC(C2(C3C=CC(N(C)C)=CC=3)C3C(=CC(OC)=CC=3)C(=O)O2)=CC=1>>[C:6]1([CH:9]([C:18]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:5]=[CH:4][CH:3]=[CH:8][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=C(C=C1)C1(OC(=O)C2=CC=CC=C12)C1=CC=C(C=C1)N(C)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=C(C=C1)C1(OC(=O)C2=CC(=CC=C12)N(C)C)C1=CC=C(C=C1)N(C)C)C
|
Step Three
|
Name
|
3,3-bis-(p-dimethylaminophenyl)-6-diethylaminophthalide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=C(C=C1)C1(OC(=O)C2=CC(=CC=C12)N(CC)CC)C1=CC=C(C=C1)N(C)C)C
|
Step Four
|
Name
|
3,3-bis-(p-dimethylaminophenyl)-6-methoxyphthalide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=C(C=C1)C1(OC(=O)C2=CC(=CC=C12)OC)C1=CC=C(C=C1)N(C)C)C
|
Step Five
[Compound]
|
Name
|
4-hydroxy-4'-dimethylaminotriphenylmethane lactone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
4,4'-bis-dihydroxy-3,3'-bis-diaminotriphenylmethane lactone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
